molecular formula C41H66O13 B12747656 Gymnemic acid III CAS No. 122074-65-1

Gymnemic acid III

Cat. No.: B12747656
CAS No.: 122074-65-1
M. Wt: 767.0 g/mol
InChI Key: VLXWTKUXVXJELF-DDRSIQBQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gymnemic acid III involves multiple steps, including glycosylation, oxidation, and hydroxylation. Enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases play a crucial role in modifying the backbone to derive the desired metabolites .

Industrial Production Methods: Industrial production of this compound primarily relies on biotechnological approaches. Plant tissue culture techniques, including callus and cell suspension cultures, are employed to produce higher amounts of gymnemic acid within a short duration. The use of biotic and abiotic elicitors, such as plant hormones and endophytic fungi, further enhances the production yield .

Chemical Reactions Analysis

Types of Reactions: Gymnemic acid III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its medicinal properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications .

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced pharmacological properties, such as increased anti-diabetic activity and improved bioavailability .

Scientific Research Applications

Gymnemic acid III has a wide range of scientific research applications:

Mechanism of Action

Gymnemic acid III exerts its effects by interacting with taste receptors on the tongue, specifically those responsible for detecting sweetness. By binding to these receptors, it blocks the ability to taste sweetness, making it an effective tool for managing sugar cravings . Additionally, this compound stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing blood sugar levels . This dual mechanism makes it a promising natural remedy for diabetes management.

Comparison with Similar Compounds

Gymnemic acid III is unique among triterpenoid saponin glycosides due to its potent anti-diabetic and anti-sweetness properties. Similar compounds include:

Compared to these compounds, this compound is more effective in managing blood sugar levels and has a broader range of medicinal applications.

Properties

CAS No.

122074-65-1

Molecular Formula

C41H66O13

Molecular Weight

767.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9-dihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2S)-2-methylbutanoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C41H66O13/c1-9-20(2)34(51)54-32-31(48)41(19-43)22(16-36(32,3)4)21-10-11-24-37(5)14-13-26(52-35-29(47)27(45)28(46)30(53-35)33(49)50)38(6,18-42)23(37)12-15-39(24,7)40(21,8)17-25(41)44/h10,20,22-32,35,42-48H,9,11-19H2,1-8H3,(H,49,50)/t20-,22-,23+,24+,25-,26-,27-,28-,29+,30-,31-,32-,35+,37-,38-,39+,40+,41-/m0/s1

InChI Key

VLXWTKUXVXJELF-DDRSIQBQSA-N

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O

Canonical SMILES

CCC(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)CO)O

Origin of Product

United States

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